N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1396873-97-4
VCID: VC11887921
InChI: InChI=1S/C20H27ClN4O2/c1-14-10-15(2)25(23-14)12-16-6-8-24(9-7-16)13-20(26)22-18-11-17(21)4-5-19(18)27-3/h4-5,10-11,16H,6-9,12-13H2,1-3H3,(H,22,26)
SMILES: CC1=CC(=NN1CC2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C
Molecular Formula: C20H27ClN4O2
Molecular Weight: 390.9 g/mol

N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide

CAS No.: 1396873-97-4

Cat. No.: VC11887921

Molecular Formula: C20H27ClN4O2

Molecular Weight: 390.9 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide - 1396873-97-4

Specification

CAS No. 1396873-97-4
Molecular Formula C20H27ClN4O2
Molecular Weight 390.9 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]acetamide
Standard InChI InChI=1S/C20H27ClN4O2/c1-14-10-15(2)25(23-14)12-16-6-8-24(9-7-16)13-20(26)22-18-11-17(21)4-5-19(18)27-3/h4-5,10-11,16H,6-9,12-13H2,1-3H3,(H,22,26)
Standard InChI Key KEZBLWPXSXCPIF-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C
Canonical SMILES CC1=CC(=NN1CC2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C

Introduction

Structural Composition

The compound consists of several key functional groups:

  • Amide Group: The acetamide moiety provides potential for hydrogen bonding, influencing solubility and bioactivity.

  • Piperidine Ring: A six-membered nitrogen-containing heterocyclic ring, often associated with pharmacological activity.

  • Pyrazole Substituent: The 3,5-dimethyl-1H-pyrazole group contributes to the compound's aromaticity and electron density.

  • Chlorinated Aromatic Ring: The 5-chloro-2-methoxyphenyl group may enhance its lipophilicity and reactivity.

Pharmaceutical Research

Compounds with similar structures are often investigated for:

  • Anticancer Activity: Pyrazole derivatives have shown cytotoxic effects in various studies by inducing apoptosis or inhibiting cell proliferation .

  • Neurological Applications: Piperidine-containing molecules are commonly found in drugs targeting central nervous system disorders.

Synthesis Pathways

While specific synthesis details for this compound are not provided, general methods for similar compounds include:

  • Amide Bond Formation: Reaction between an amine (piperidine derivative) and an activated carboxylic acid derivative.

  • Substitution Reactions: Incorporation of the pyrazole group via nucleophilic substitution on a halogenated precursor.

  • Chlorination and Methoxylation: Functionalization of the aromatic ring to introduce chlorine and methoxy groups.

Analytical Characterization

To confirm the structure and purity of such a compound, the following techniques are typically employed:

  • NMR Spectroscopy (1H and 13C): To determine chemical shifts corresponding to the functional groups.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

Example Data Table

TechniqueKey Observations
NMR (1H, 13C)Peaks corresponding to aromatic protons, aliphatic chains, and amide hydrogen.
Mass SpectrometryMolecular ion peak confirming m/zm/z consistent with molecular formula.
FT-IRAmide C=OC=O stretch (~1650 cm1^{-1}), aromatic CHC-H stretch (~3000 cm1^{-1}).

Toxicity Considerations

Chlorinated compounds sometimes exhibit toxicity; hence, further studies like LD50 determination are necessary.

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